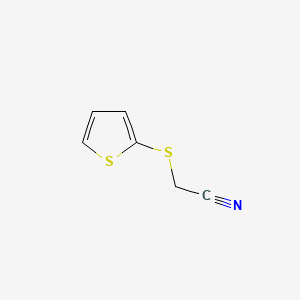
(2-Thienylthio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a yellow liquid that serves as an intermediate in the synthesis of potential class II human histone deacetylase inhibitors. The compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and a nitrile group attached via a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienylthio)acetonitrile typically involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures . Another method includes the reductive amination of ethanol over Cu/γ-Al2O3 catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable reactions similar to those used in laboratory synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Thienylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
(2-Thienylthio)acetonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis, particularly in the development of histone deacetylase inhibitors.
Medicine: Research into its role in developing therapeutic agents for diseases involving epigenetic modifications.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Thienylthio)acetonitrile involves its interaction with molecular targets such as histone deacetylases. The compound’s thiophene ring and nitrile group play crucial roles in binding to the active site of the enzyme, inhibiting its activity and leading to changes in gene expression . This inhibition can affect various cellular pathways, making it a valuable tool in epigenetic research.
Comparaison Avec Des Composés Similaires
Acetonitrile (CH3CN): A simple nitrile used as a solvent and intermediate in organic synthesis.
Thiophene (C4H4S): A sulfur-containing heterocycle used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: (2-Thienylthio)acetonitrile is unique due to its combined thiophene and nitrile functionalities, which confer specific reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in research focused on enzyme inhibition.
Propriétés
Formule moléculaire |
C6H5NS2 |
|---|---|
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
2-thiophen-2-ylsulfanylacetonitrile |
InChI |
InChI=1S/C6H5NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,5H2 |
Clé InChI |
VWQZUPDUGIISLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















